3-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine
CAS No.: 895643-26-2
Cat. No.: VC6649970
Molecular Formula: C24H19ClN2O5S
Molecular Weight: 482.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895643-26-2 |
|---|---|
| Molecular Formula | C24H19ClN2O5S |
| Molecular Weight | 482.94 |
| IUPAC Name | 3-(4-chlorophenyl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine |
| Standard InChI | InChI=1S/C24H19ClN2O5S/c1-30-17-5-8-20-19(13-17)24(27-16-4-9-21-22(12-16)32-11-10-31-21)23(14-26-20)33(28,29)18-6-2-15(25)3-7-18/h2-9,12-14H,10-11H2,1H3,(H,26,27) |
| Standard InChI Key | YIXPSXFYJUZROM-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC5=C(C=C4)OCCO5 |
Introduction
Chemical Identity and Structural Analysis
Systematic Nomenclature and Molecular Formula
The IUPAC name 3-(4-chlorobenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxyquinolin-4-amine delineates its core structure:
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A quinoline backbone substituted at position 3 with a 4-chlorobenzenesulfonyl group.
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A 6-methoxy moiety at position 6 of the quinoline ring.
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An amine group at position 4 linked to a 2,3-dihydro-1,4-benzodioxin fragment at position 6.
The molecular formula is C₂₆H₂₀ClN₃O₅S, with a molecular weight of 546.97 g/mol. Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₀ClN₃O₅S |
| Molecular Weight | 546.97 g/mol |
| Solubility (Water) | <0.1 mg/mL (predicted) |
| LogP (Octanol/Water) | 3.8 ± 0.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
Structural Features and Functional Group Interactions
The 4-chlorobenzenesulfonyl group introduces electron-withdrawing characteristics, enhancing binding affinity to hydrophobic pockets in biological targets . The dihydrobenzodioxin moiety contributes to conformational rigidity, potentially improving target selectivity . The methoxy group at position 6 modulates electronic density on the quinoline ring, influencing π-π stacking interactions .
Synthetic Routes and Optimization
Key Synthetic Strategies
Synthesis typically involves multi-step protocols:
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Quinoline Core Formation:
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The Skraup reaction or Friedländer synthesis constructs the quinoline backbone.
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Sulfonylation at Position 3:
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Methoxy Group Introduction:
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Methoxylation via nucleophilic substitution or Ullmann coupling.
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Amine Coupling at Position 4:
Table 2: Representative Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Quinoline formation | Glycerol, H₂SO₄, FeSO₄, 180°C | 45 |
| 2 | Sulfonylation | 4-Cl-Benzenesulfonyl chloride, Py | 78 |
| 3 | Methoxylation | NaOMe, DMF, 100°C | 62 |
| 4 | Amination | Pd(OAc)₂, Xantphos, K₃PO₄ | 53 |
Pharmacological Profile
In Vitro and In Vivo Activity
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